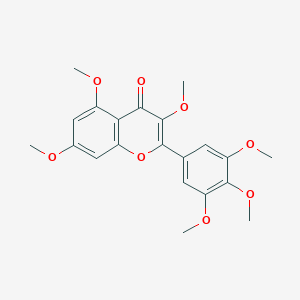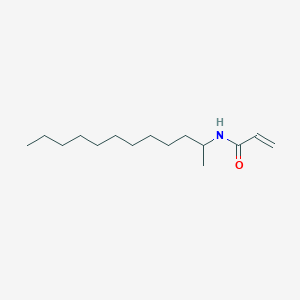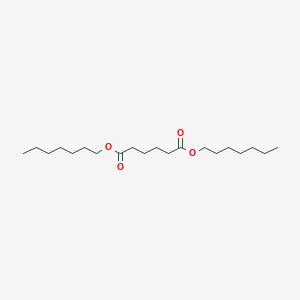
Sulfur-32
Overview
Description
Sulfur-32 is a stable isotope of sulfur, denoted as (^{32}\text{S}). It has 16 protons and 16 neutrons, making it the most abundant isotope of sulfur, comprising about 94.9% of natural sulfur . This compound plays a crucial role in various geochemical processes and is essential for understanding the sulfur cycle in the environment .
Mechanism of Action
Target of Action
Sulfur-32, a stable isotope of sulfur, primarily targets bacteria and fungi. It is converted to hydrogen sulfide (H2S) through reduction, partly by bacteria . Hydrogen sulfide has a lethal action on bacteria, possibly including Propionibacterium acnes, which plays a role in acne, fungi, and parasites such as scabies mites .
Mode of Action
This compound acts as a keratolytic agent, promoting the shedding of the outer layer of the skin, and also exhibits antibacterial activity . It is converted to hydrogen sulfide (H2S) through reduction, partly by bacteria . Hydrogen sulfide then exerts a lethal action on bacteria, fungi, and parasites .
Biochemical Pathways
This compound is involved in various biochemical pathways, particularly those related to sulfur metabolism. Sulfur occurs in various oxidation states ranging from +6 in sulfate to -2 in sulfide (H2S). Sulfate reduction can occur in both an energy-consuming assimilatory pathway and an energy-producing dissimilatory pathway . The SOX (sulfur-oxidation) system is a well-known sulfur oxidation pathway and is found in both photosynthetic and non-photosynthetic sulfur-oxidizing bacteria .
Pharmacokinetics
It may be persistent in soil but as a naturally occurring substance, it is unlikely to cause significant environmental problems . It is highly toxic to aquatic systems but tends to have a low toxicity to most other species .
Result of Action
The primary result of this compound’s action is its antibacterial and antifungal effects. By being converted to hydrogen sulfide and exerting a lethal action on bacteria, fungi, and parasites, this compound can help control conditions such as acne and scabies .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the conversion of this compound to hydrogen sulfide is partly carried out by bacteria, suggesting that the presence and activity of these bacteria in the environment can influence the efficacy of this compound . Additionally, as a naturally occurring substance, this compound’s stability and action may be affected by factors such as soil composition and aquatic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulfur-32 can be isolated from natural sulfur sources through various chemical processes. One common method involves the reduction of sulfates using the Kiba reagent, which is particularly effective for preparing trace amounts of sulfur for isotopic analysis .
Industrial Production Methods: In industrial settings, sulfur is typically extracted from natural deposits, such as volcanic rocks, through smelting and refining processes. The sulfur obtained is then purified to isolate this compound for specific applications .
Chemical Reactions Analysis
Types of Reactions: Sulfur-32 undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Sulfur reacts with oxygen to form sulfur dioxide ((\text{SO}_2)) and sulfur trioxide ((\text{SO}_3)).
Reduction: Sulfur can be reduced to hydrogen sulfide ((\text{H}_2\text{S})) when reacted with hydrogen.
Substitution: Sulfur reacts with halogens to form sulfur halides, such as sulfur hexafluoride ((\text{SF}_6)) and sulfur dichloride ((\text{SCl}_2)).
Major Products:
- Sulfur Dioxide ((\text{SO}_2))
- Sulfur Trioxide ((\text{SO}_3))
- Hydrogen Sulfide ((\text{H}_2\text{S}))
- Sulfur Halides ((\text{SF}_6), (\text{SCl}_2))
Scientific Research Applications
Sulfur-32 has a wide range of applications in scientific research:
- Chemistry: Used as a tracer in isotopic studies to understand sulfur cycles and geochemical processes .
- Biology: Helps in studying the metabolic pathways involving sulfur-containing compounds .
- Medicine: Utilized in the synthesis of sulfur-containing drugs and in diagnostic techniques .
- Industry: Employed in the production of sulfuric acid and other industrial chemicals .
Comparison with Similar Compounds
Sulfur-32 is compared with other sulfur isotopes such as sulfur-33, sulfur-34, and sulfur-36:
- Sulfur-33: Less abundant, with a natural abundance of 0.7% .
- Sulfur-34: Comprises about 4.3% of natural sulfur .
- Sulfur-36: The least abundant, with a natural abundance of 0.02% .
Uniqueness: this compound’s high natural abundance and stability make it particularly valuable for isotopic studies and industrial applications .
Properties
IUPAC Name |
sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2S/h1H2/i1+0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSOTUBLDIXVET-IGMARMGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[32SH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
33.988 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13981-57-2 | |
| Record name | Sulfur, isotope of mass 32 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013981572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13981-57-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














